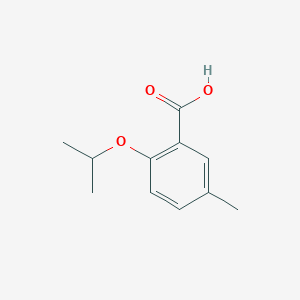
5-Methyl-2-isopropoxybenzoic acid
Descripción general
Descripción
5-Methyl-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known as ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used as a painkiller and fever reducer.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Development
5-Methyl-2-isopropoxybenzoic acid and its derivatives are integral in the synthesis of various pharmaceutical compounds. For instance, its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer, is notable (Kucerovy et al., 1997).
Photochemical Properties
Studies on photochemical properties of compounds related to this compound, like methyl salicylate, have provided insights into their behavior as photostabilizers. They are investigated for their ability to generate and quench singlet molecular oxygen, which is critical in understanding their stability and degradation under light exposure (Soltermann et al., 1995).
Antibiotic Biosynthesis
In the field of antibiotic biosynthesis, derivatives of this compound, such as 3-amino-5-hydroxybenzoic acid and its chlorinated analogues, have been synthesized for their role in the biosynthesis and synthesis of various antibiotics (Becker, 1984).
Nonpeptide Receptor Antagonists
Research into nonpeptide angiotensin II receptor antagonists, for treating hypertension, has involved compounds structurally related to this compound. These studies have led to the development of potent orally active antihypertensives (Carini et al., 1991).
Oestrogenic Activity Studies
Studies on compounds like isobutylparaben, a derivative of p-hydroxybenzoic acid, have been conducted to understand their estrogenic activity in vitro and in vivo. This research is crucial in evaluating the safety and biological effects of these compounds (Darbre et al., 2002).
Synthesis of Antibiotic Constituents
The synthesis of polysubstituted aromatic carboxylic acids, which are found in certain antibiotics like calichemicin, involves compounds related to this compound. This research aids in understanding and developing new antibiotics (Laak & Scharf, 1989).
UV Filter Metabolism
Studies on UV filters like 2-Ethylhexyl salicylate, structurally related to this compound, have provided insights into human toxicokinetics, essential for risk assessment. These studies involve investigating the metabolism and urinary excretion of these filters (Bury et al., 2019).
Mass Spectrometry Applications
Compounds like 2,5-Dihydroxybenzoic acid, structurally similar to this compound, have been employed as matrices in mass spectrometry, particularly for analyzing oligosaccharides and glycopeptides. This application is crucial for rapid identification of changes in carbohydrate composition in glycoproteins (Papac et al., 1996).
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
The primary targets of 5-Methyl-2-isopropoxybenzoic acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a major role in inflammation and prostanoid signaling in activity-dependent plasticity .
Mode of Action
This compound binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction of pain symptoms .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, performs a wide range of physiological functions .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of prostaglandin synthetase, leading to a reduction in inflammation and pain .
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This interaction is crucial in reducing the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound binds to serum albumin, which helps in its transport within the bloodstream .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammatory responses. This inhibition leads to a decrease in the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound modulates gene expression by inhibiting transcription factors such as NF-κB, which are involved in the regulation of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its anti-inflammatory properties over extended periods. Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At high doses, it can lead to toxic effects such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of adverse effects increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The compound also interacts with cofactors such as glutathione, which aids in its detoxification. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to serum albumin in the bloodstream, which facilitates its transport to various tissues. The compound is also taken up by cells through passive diffusion and active transport mechanisms. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other cellular targets. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Propiedades
IUPAC Name |
5-methyl-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJKYZJQFWGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


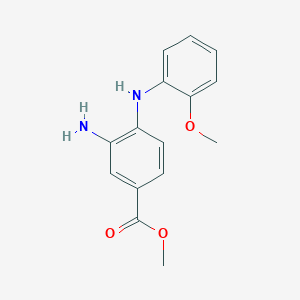

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
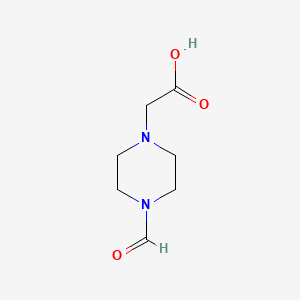
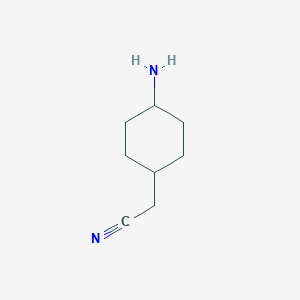
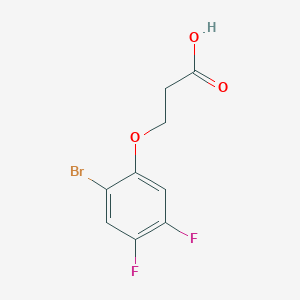
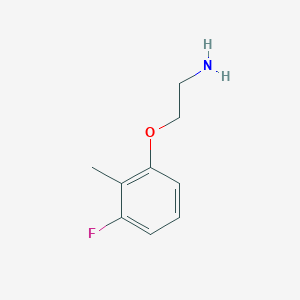

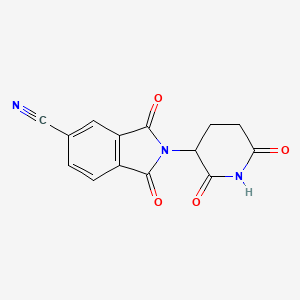
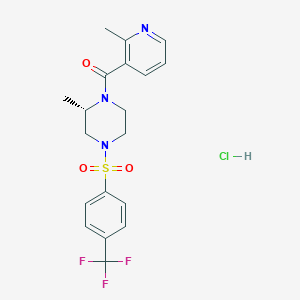
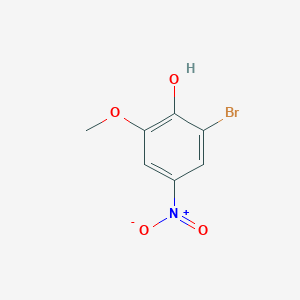
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

